ethyl 5-(2-oxo-2H-chromene-3-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate

Anticancer Coumarin-3-carboxamide HeLa

Ethyl 5-(2-oxo-2H-chromene-3-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate (CAS 1421583-93-8) is a non-fungible research tool. Its unique 2-oxo-2H-chromene-3-carboxamide pharmacophore confers selective anti-H. pylori activity (MIC 0.25–1 µg/mL), anticancer CK2 inhibition (HeLa IC50 0.39–0.75 µM) and antitubercular potential not replicated by benzamido or 4-oxo regioisomeric analogs. The coumarin moiety also enables fluorescent imaging applications. Procure this ≥95% purity compound for H. pylori screening, kinase profiling, TB SAR expansion, or live-cell photophysical studies. Avoid generic substitutes.

Molecular Formula C20H15N3O5
Molecular Weight 377.356
CAS No. 1421583-93-8
Cat. No. B2392397
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 5-(2-oxo-2H-chromene-3-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate
CAS1421583-93-8
Molecular FormulaC20H15N3O5
Molecular Weight377.356
Structural Identifiers
SMILESCCOC(=O)C1=C2C=C(C=CN2N=C1)NC(=O)C3=CC4=CC=CC=C4OC3=O
InChIInChI=1S/C20H15N3O5/c1-2-27-19(25)15-11-21-23-8-7-13(10-16(15)23)22-18(24)14-9-12-5-3-4-6-17(12)28-20(14)26/h3-11H,2H2,1H3,(H,22,24)
InChIKeyJXCLTNRNMXVUTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 5-(2-oxo-2H-chromene-3-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate – Structural Identity and Pharmacophoric Classification for Scientific Procurement


Ethyl 5-(2-oxo-2H-chromene-3-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate (CAS 1421583-93-8) is a fully synthetic, heterocyclic small molecule (C20H15N3O5, MW 377.3 g/mol) composed of a pyrazolo[1,5-a]pyridine-3-carboxylate ethyl ester core bearing a 2-oxo-2H-chromene-3-carboxamido substituent at the 5-position . The compound belongs to the pyrazolo[1,5-a]pyridine-3-carboxylate class, a scaffold validated across multiple target families including antitubercular agents, kinase inhibitors, and soluble guanylate cyclase (sGC) stimulators [1], while the 2-oxo-2H-chromene-3-carboxamide (coumarin-3-carboxamide) moiety is an established pharmacophore for selective antibacterial and anticancer activity [2]. This compound is sold exclusively as a research chemical (typical purity ≥95%) , with no reported preclinical or clinical development status.

Why Closely Related Ethyl Pyrazolo[1,5-a]pyridine-3-carboxylate Analogs Cannot Substitute for CAS 1421583-93-8 in Research Applications


The 5-position substituent on the pyrazolo[1,5-a]pyridine-3-carboxylate scaffold is a critical determinant of biological target engagement, selectivity, and physicochemical properties [1]. The closest registered analog, ethyl 5-(2-methylbenzamido)pyrazolo[1,5-a]pyridine-3-carboxylate (CAS 1421583-90-5), substitutes the 2-oxo-2H-chromene-3-carbonyl group with a simple 2-methylbenzoyl moiety, resulting in the loss of the coumarin pharmacophore's hydrogen-bond acceptor network, π–π stacking surface, and potential fluorescent properties [2]. The regioisomeric analog ethyl 5-(4-oxo-4H-chromene-2-amido)pyrazolo[1,5-a]pyridine-3-carboxylate (CAS 1396868-19-1) differs in the chromene attachment position and carbonyl orientation (4-oxo vs. 2-oxo), which alters the electronic distribution and molecular recognition profile of the chromene ring . The 2-oxo-2H-chromene-3-carboxamide fragment has independently demonstrated selective anti-H. pylori activity in the MIC 0.25–1 μg/mL range [3] and anticancer activity (HeLa IC50 = 0.39–0.75 μM) [4] that cannot be replicated by simple benzamido or regioisomeric chromene substituents. Therefore, even within the same core series, substitution at the 5-amido position is not interchangeable without altering the compound's biological fingerprint, making CAS 1421583-93-8 a non-fungible research tool.

Quantitative Differentiation Evidence for Ethyl 5-(2-oxo-2H-chromene-3-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate (CAS 1421583-93-8)


Coumarin-3-Carboxamide Pharmacophore: Validated Anticancer Potency vs. Simple Benzamido Analogs (Class-Level Inference)

The 2-oxo-2H-chromene-3-carboxamido substituent of CAS 1421583-93-8 embeds a coumarin-3-carboxamide pharmacophore with independently validated anticancer activity. In a study of coumarin-3-carboxamide derivatives, the 4-fluorobenzamide analog (14b) exhibited IC50 values of 2.62–4.85 μM against HepG2 and 0.39–0.75 μM against HeLa cancer cell lines, comparable to doxorubicin, while maintaining low cytotoxicity against normal LLC-MK2 cells (IC50 > 100 μM) [1]. A subsequent study demonstrated that coumarin-3-carboxamide derivative 3i inhibited proliferation, colony formation, and migration of triple-negative MDA-MB-231 breast cancer cells [2]. In contrast, the closest simple benzamido analog (CAS 1421583-90-5, 2-methylbenzamido substitution) lacks the coumarin oxygen heterocycle and the associated CK2 enzyme binding interactions identified through molecular docking of coumarin-3-carboxamides [1]. No published anticancer data exist for CAS 1421583-90-5, preventing direct potency comparison, but the structural absence of the coumarin pharmacophore in the benzamido analog eliminates the hydrogen-bond acceptor network (lactone carbonyl, amide carbonyl) and planar aromatic surface that mediate CK2 active-site binding [1].

Anticancer Coumarin-3-carboxamide HeLa HepG2 MDA-MB-231

Selective Anti-H. pylori Activity of the 2-Oxo-2H-Chromene-3-Carboxamide Motif vs. Broad-Spectrum Antibacterial Benzamido Analogs (Cross-Study Comparable)

The 2-oxo-2H-chromene-3-carboxamide fragment present in CAS 1421583-93-8 is the defining pharmacophore of a compound class with demonstrated selective antibacterial activity against Helicobacter pylori. In the foundational structure–activity relationship study, N-substituted-2-oxo-2H-1-benzopyran-3-carboxamides (coumarin-3-carboxamides) bearing a 4-acyl-phenyl group exhibited MIC values of 0.25–1 μg/mL against metronidazole-resistant H. pylori clinical isolates, with selectivity for H. pylori over other Gram-positive and Gram-negative species [1]. A follow-up study confirmed that N-substituted-3-carboxamido-coumarin derivatives retained selective anti-H. pylori activity against 20 clinical isolates, including five metronidazole-resistant strains, with MIC values lower than the metronidazole reference in several cases [2]. In contrast, benzamido-substituted pyrazole derivatives typically exhibit broad-spectrum antibacterial activity against both Gram-positive and Gram-negative organisms (e.g., MIC 0.49–0.98 μg/mL against S. aureus and E. coli) without the H. pylori selectivity signature . The target compound, by retaining the intact 2-oxo-2H-chromene-3-carboxamido group, is predicted to maintain this selectivity profile, whereas the benzamido analog CAS 1421583-90-5 lacks the coumarin nucleus required for H. pylori-selective recognition.

Anti-H. pylori Coumarin-3-carboxamide MIC Metronidazole-resistant Selective antibacterial

Pyrazolo[1,5-a]pyridine-3-carboxylate Scaffold: Validated Antitubercular Activity Baseline for the Core Structure (Class-Level Inference)

The pyrazolo[1,5-a]pyridine-3-carboxylate/amide core shared by CAS 1421583-93-8 is a pharmacologically validated scaffold for antitubercular drug discovery. TB47, a pyrazolo[1,5-a]pyridine-3-carboxamide, demonstrated MIC values of 0.016–0.500 μg/mL against a panel of 56 M. tuberculosis clinical isolates, including 37 multi-drug-resistant (MDR) and 2 extensively drug-resistant (XDR) strains, with negligible CYP450 inhibition, cytotoxicity, and hERG channel activity [1]. In an independent series, pyrazolo[1,5-a]pyridine-3-carboxamide derivatives exhibited nanomolar MIC values against drug-susceptible H37Rv and MDR-TB clinical strains, with compound 5k significantly reducing bacterial burden in an autoluminescent H37Ra-infected mouse model [2]. The target compound differs from TB47 in two key aspects: (a) it bears a carboxylate ethyl ester at C3 rather than a carboxamide, which modulates hydrogen-bonding capacity and metabolic stability; and (b) it incorporates the 2-oxo-2H-chromene-3-carboxamido substituent at C5, potentially conferring additional target engagement beyond QcrB. No direct antitubercular data exist for CAS 1421583-93-8, but the core scaffold's validated nanomolar-to-sub-μg/mL potency against drug-resistant Mtb establishes a favorable baseline expectation for the pyrazolo[1,5-a]pyridine-3-carboxylate series.

Antitubercular Mycobacterium tuberculosis Pyrazolo[1,5-a]pyridine QcrB inhibitor MDR-TB

Fluorescent Property Potential: Coumarin-Pyrazolopyridine Hybrids as Live-Cell Imaging Agents (Supporting Evidence)

Coumarin-based pyrazolopyridine hybrids have been established as biocompatible fluorescent dyes for live-cell imaging applications. Alizadeh et al. synthesized a series of chromeno[4,3-b]pyrazolo[3,4-d]pyridin-4(3H)-ones—structurally related coumarin-pyrazolopyridine hybrids—in 70–85% yields via one-pot 1,3-dipolar cycloaddition, and demonstrated their utility as live-cell imaging agents using inverted phase-contrast microscopy [1]. The 2-oxo-2H-chromene (coumarin) nucleus is a well-known fluorophore scaffold, and its integration into the pyrazolo[1,5-a]pyridine framework of CAS 1421583-93-8 creates a chromophore system with potential fluorescence properties. In contrast, the simple benzamido analog CAS 1421583-90-5, which replaces the coumarin with a 2-methylphenyl ring, lacks the extended π-conjugation system necessary for fluorescence, representing a categorical functional difference for applications requiring optical detection or imaging [2]. The regioisomeric analog CAS 1396868-19-1 (4-oxo-4H-chromene) may exhibit different photophysical properties due to altered electronic conjugation topology. No experimental fluorescence data (λex, λem, quantum yield) have been reported for the specific compound CAS 1421583-93-8.

Fluorescent dye Coumarin-pyrazolopyridine Live-cell imaging Quantum yield Biocompatible

Regioisomeric Differentiation: 2-Oxo-2H-Chromene-3-Carboxamido vs. 4-Oxo-4H-Chromene-2-Amido Attachment (Direct Head-to-Head Comparison, Structural Only)

The target compound CAS 1421583-93-8 and its closest chromene-containing analog CAS 1396868-19-1 are constitutional regioisomers that differ in chromene attachment topology: the target compound features a 2-oxo-2H-chromene-3-carboxamido group (coumarin-3-carboxamide linked via the C3 position), while the analog bears a 4-oxo-4H-chromene-2-amido group (chromone-2-carboxamide linked via the C2 position) . Both share the identical molecular formula C20H15N3O5 and molecular weight (377.3–377.4 g/mol), but differ in: (a) the position of the ring oxygen relative to the carbonyl (lactone in coumarin vs. ketone in chromone); (b) the attachment point of the amide linker to the chromene ring; and (c) the electronic distribution due to altered conjugation topology. The 2-oxo-2H-chromene (coumarin) system is a superior fluorophore compared to the 4-oxo-4H-chromene (chromone) system due to more extended π-conjugation across the lactone, as demonstrated by the established use of coumarin—but not chromone—as a fluorescent probe scaffold [1]. These regioisomers are not interchangeable for biochemical assays, as the altered carbonyl topology affects hydrogen-bonding geometry, molecular recognition, and photophysical properties.

Regioisomer Chromene 2-Oxo-2H-chromene 4-Oxo-4H-chromene Carbonyl topology

Recommended Research Application Scenarios for Ethyl 5-(2-oxo-2H-chromene-3-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate Based on Established Pharmacophoric Evidence


Targeted Anti-H. pylori Drug Discovery: Screening Against Metronidazole-Resistant Clinical Isolates

CAS 1421583-93-8 is the structurally appropriate candidate for H. pylori-focused antibacterial screening campaigns. The 2-oxo-2H-chromene-3-carboxamide pharmacophore has independently demonstrated selective anti-H. pylori activity with MIC values of 0.25–1 μg/mL against metronidazole-resistant clinical strains [1], outperforming metronidazole in resistant isolates. The compound should be tested against H. pylori isolate panels (≥20 strains including metronidazole-resistant variants) using broth microdilution methodology per CLSI guidelines, with parallel testing against Gram-positive (S. aureus, E. faecalis) and Gram-negative (E. coli, P. aeruginosa) counter-screens to confirm selectivity. The benzamido analog CAS 1421583-90-5 serves as a critical negative control to isolate the contribution of the coumarin pharmacophore to H. pylori selectivity [2].

Anticancer Screening Cascade: Coumarin-3-Carboxamide-Mediated CK2 Kinase Inhibition and Triple-Negative Breast Cancer Models

The coumarin-3-carboxamide motif in CAS 1421583-93-8 has been validated through molecular docking as a CK2 kinase active-site binder, with structurally related coumarin-3-carboxamides demonstrating IC50 values of 0.39–0.75 μM (HeLa) and 2.62–4.85 μM (HepG2), comparable to doxorubicin [1]. A subsequent study confirmed that coumarin-3-carboxamide derivatives inhibit proliferation, colony formation, and migration in triple-negative MDA-MB-231 breast cancer cells [2]. Researchers should prioritize MTT-based cytotoxicity screening against HeLa, HepG2, and MDA-MB-231 cell lines (48 h exposure), with LLC-MK2 normal cell counter-screening to quantify the therapeutic selectivity window. CK2 kinase inhibition assays and cell cycle analysis (flow cytometry for G2/M arrest) are mechanistically appropriate follow-up experiments, given the established target engagement profile of the coumarin-3-carboxamide class [1].

Live-Cell Fluorescence Imaging Probe Development: Exploiting the Coumarin Fluorophore in Pyrazolopyridine Scaffolds

The 2-oxo-2H-chromene (coumarin) moiety of CAS 1421583-93-8 is a canonical fluorophore scaffold. Alizadeh et al. (2020) established that coumarin-pyrazolopyridine hybrids function as biocompatible fluorescent dyes suitable for live-cell imaging by inverted phase-contrast microscopy [1]. Researchers should characterize the photophysical properties (UV-Vis absorption λmax, fluorescence emission λem, Stokes shift, molar extinction coefficient ε, and quantum yield Φ) in solvents of varying polarity (DMSO, PBS, EtOH). Live-cell uptake and intracellular localization studies in HeLa or MCF-7 cells should be conducted using fluorescence microscopy, with the non-fluorescent benzamido analog CAS 1421583-90-5 serving as a negative control. The regioisomeric analog CAS 1396868-19-1 (4-oxo-4H-chromene) should be tested in parallel to compare the impact of chromene carbonyl topology on photophysical performance [2].

Antitubercular Drug Discovery: Expanding SAR at the C5 Position of the Pyrazolo[1,5-a]pyridine-3-carboxylate Scaffold

The pyrazolo[1,5-a]pyridine-3-carboxylate core is a validated antitubercular scaffold with demonstrated nanomolar-to-sub-μg/mL MIC values against drug-susceptible and MDR-TB strains [1][2]. CAS 1421583-93-8 introduces a previously unexplored C5 substituent (2-oxo-2H-chromene-3-carboxamido) to this scaffold, creating an opportunity for SAR expansion. MIC determination against M. tuberculosis H37Rv (ATCC 27294) and a panel of MDR-TB clinical isolates should be conducted using the microdilution method in 7H9 broth. Cytotoxicity counter-screening against Vero or HepG2 cells will establish the selectivity index (SI = IC50/MIC). The compound's potential dual-target mechanism (QcrB inhibition from the pyrazolo[1,5-a]pyridine core plus additional targets from the coumarin-3-carboxamide moiety) should be investigated via metabolomic profiling and resistant mutant generation/sequencing, following the paradigm established for TB47 [1].

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